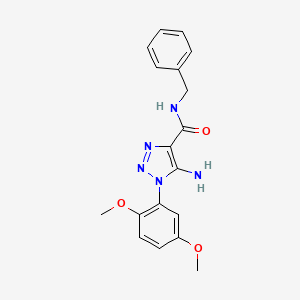

5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-13-8-9-15(26-2)14(10-13)23-17(19)16(21-22-23)18(24)20-11-12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIREWVCHPNBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C18H19N5O

- Molecular Weight : 321.4 g/mol

- CAS Number : 931313-12-1

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The benzyl groups enhance interactions with lipid membranes or hydrophobic pockets in proteins.

- Coordination with Metal Ions : The triazole ring can coordinate with metal ions in metalloenzymes.

Antiparasitic Activity

One of the notable applications of this compound is its antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that derivatives based on the triazole core exhibit significant antiparasitic properties:

| Compound Name | Activity Against T. cruzi | Ligand Efficiency | Selectivity Ratio (VERO/HepG2) | Notes |

|---|---|---|---|---|

| 5-Amino-N-benzyltriazole | Submicromolar (pEC50 > 6) | LE = 0.35 | >100-fold | High potential for drug development |

| Similar Triazole Derivative | Moderate | LE < 0.25 | <10-fold | Less effective |

| Benzyl-substituted Triazole | Low | LE = 0.10 | <5-fold | Ineffective |

Antitumor Activity

Research has indicated that this compound may also possess antitumor properties. In vitro studies have demonstrated that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines.

Structure–Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural features:

- Amino Group : Essential for maintaining bioactive conformation; substitutions lead to loss of activity.

- Triazole Ring Modifications : Alterations can significantly affect biological activity and selectivity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development:

- Antiparasitic Screening : A series of analogs were synthesized and screened for activity against T. cruzi, revealing that specific substitutions on the benzyl groups enhanced potency.

- Cytotoxicity Assays : In vitro assays against various cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising antitumor activity.

Scientific Research Applications

The provided search results do not contain information regarding the applications of “5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide”. The search results mention the chemical in the context of identifying the compound or its derivatives .

However, search results do provide information on the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride, also known as Midodrine hydrochloride :

- Objective: To synthesize Midodrine hydrochloride using cost-effective reagents under easily managed conditions, resulting in good yields and high purity .

- Process: The synthesis involves several steps :

- Reacting 1-(2,5-dimethoxy phenyl)-2-bromoethanone with hexamine in a tetrahydrofuran-water solvent system to produce 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone .

- Acylating the resulting aminoethanone with haloacetylchloride and sodium acetate in an acetone-water solvent medium to produce 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide .

- Subjecting the acetamide to nucleophilic azidation with sodium azide in an acetone medium .

- Selectively reducing the carbonyl group of the resulting 2-azido-N-(β-oxo-2,5-dimethoxyphenyl)acetamide by treating it with sodium borohydride .

- Subsequently reducing the azide group with stannous chloride to obtain 2-amino-N-[2-(2,5-dimethoxy phenyl)-2-hydroxyethyl]acetamide, which is then converted to its monohydrochloride form by treatment with concentrated hydrochloric acid .

- Key improvements: The use of a tetrahydrofuran and water mixture enhances the reaction speed and produces a better yield. The reaction is reportedly completed within 30 minutes, whereas other solvent systems may require around 24 hours for complete complex formation. Adding sufficient water avoids or minimizes the production of polymeric byproducts .

Comparison with Similar Compounds

The structural and functional nuances of this compound can be contextualized by comparing it to analogs with variations in the aryl group, carboxamide substituent, or biological targets. Below is a detailed analysis supported by research findings:

Structural Variations in the Aryl Group

The 2,5-dimethoxyphenyl group in the target compound distinguishes it from analogs with other aryl substituents. Key comparisons include:

- 4-Chlorophenyl or Trifluoromethyl analogs : highlights 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide derivatives as potent c-Met inhibitors, inducing apoptosis in lung cancer NCI-H522 cells (GP = 68.09%). The electron-withdrawing groups here enhance cytotoxicity compared to methoxy-substituted analogs .

- 4-Fluorophenyl analogs : A compound with a 4-fluorophenyl group (N-(2,4-dimethoxyphenyl)) demonstrated selective activity against CNS cancer SNB-75 cells (GP = -27.30%), suggesting fluorinated aryl groups may improve blood-brain barrier penetration .

Table 1: Impact of Aryl Substituents on Anticancer Activity

Variations in the Carboxamide Substituent

The N-benzyl group in the target compound contrasts with other carboxamide substituents, which influence solubility and target engagement:

- Furan-2-ylmethyl or Thiophen-2-ylmethyl: and describe analogs with heterocyclic substituents (e.g., 5-amino-N-(furan-2-ylmethyl)-...), which were discontinued, possibly due to metabolic instability or reduced bioavailability compared to benzyl groups .

- Pyridin-3-yl or Thieno[3,2-d]pyrimidin-4-yloxy: Bulky substituents (e.g., in ) enhance kinase inhibition (e.g., c-Met) but may compromise membrane permeability .

Table 2: Carboxamide Substituents and Pharmacological Outcomes

Q & A

Q. What are the established synthetic protocols for 5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process starting with condensation reactions between substituted anilines and isocyanides. For example:

- Step 1 : Condensation of 2,5-dimethoxyaniline with benzyl isocyanide to form an intermediate carboximidoyl chloride.

- Step 2 : Reaction with sodium azide (NaN₃) under copper(I)-catalyzed conditions (e.g., CuI) to form the triazole core via a Huisgen cycloaddition.

- Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity .

Methodological Note : Optimize reaction stoichiometry (1:1.2 molar ratio of azide to alkyne) and use anhydrous solvents (e.g., DMF) to minimize side products. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How is the compound characterized structurally and functionally in academic research?

Key techniques include:

- X-ray crystallography : Resolve 3D structure using SHELX software for refinement (SHELXL for small-molecule refinement, SHELXS for phase determination) .

- NMR spectroscopy : Confirm regiochemistry of the triazole ring (e.g., ¹H-NMR: δ 8.1–8.3 ppm for triazole protons; ¹³C-NMR: ~150 ppm for carboxamide carbonyl) .

- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., m/z 365.2 [M+H]⁺) .

Limitation : Low solubility in aqueous buffers (e.g., <0.1 mg/mL in PBS) may require DMSO as a co-solvent, potentially complicating bioassays .

Q. What is the proposed mechanism of action for this compound in biological systems?

The compound exhibits enzyme inhibitory activity, particularly against:

- Cyclooxygenase-2 (COX-2) : IC₅₀ ~50 nM in LPS-stimulated macrophages, reducing prostaglandin E₂ (PGE₂) by >70% via competitive binding to the catalytic site .

- Kinases (e.g., B-Raf) : Inhibits phosphorylation in MAPK/ERK pathways (IC₅₀ ~100 nM) in renal cancer RXF 393 cells .

Validation : Use siRNA knockdowns or selective inhibitors (e.g., celecoxib for COX-2) to confirm target specificity .

Advanced Research Questions

Q. How can researchers address the compound’s low aqueous solubility in experimental designs?

Strategies include:

- Structural modification : Introduce polar groups (e.g., hydroxyl or amine) at the N-benzyl position to enhance hydrophilicity .

- Formulation : Use cyclodextrin complexes (e.g., β-cyclodextrin at 1:2 molar ratio) or nanoemulsions to improve bioavailability .

- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) with 0.5% Tween-80 and compare with DMSO stock solutions .

Note : Monitor for altered bioactivity post-modification using COX-2 inhibition assays .

Q. How can contradictory data on antiproliferative activity across cell lines be resolved?

Contradictions may arise from:

- Cell line heterogeneity : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., renal vs. CNS cancers) .

- Metabolic stability : Perform hepatic microsome assays to assess compound degradation (e.g., t₁/₂ <30 min in human microsomes suggests rapid clearance) .

- Off-target effects : Use proteomic profiling (e.g., KinomeScan) to identify unintended kinase interactions .

Example : In RXF 393 cells, the compound shows GP = -13.42%, but only GP = -5% in SNB-75 cells, suggesting differential target expression .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Administer 10 mg/kg (IV or oral) in Sprague-Dawley rats; measure plasma concentration via LC-MS/MS. Typical parameters: Cmax = 1.2 µg/mL, t₁/₂ = 2.5 h .

- Toxicity : Conduct 14-day repeat-dose studies (OECD 407) to assess hepatorenal toxicity (ALT/AST levels) and hematological changes .

Challenge : Low oral bioavailability (<20%) may necessitate prodrug development (e.g., esterification of the carboxamide) .

Q. How can computational methods optimize the compound’s binding affinity?

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Key residues: Arg120 (hydrogen bonding), Val523 (hydrophobic pocket) .

- QSAR modeling : Derive predictive models using logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values .

Validation : Synthesize top virtual hits (e.g., fluorinated analogs) and test in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.